3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride

Aqueous solubility Bioisosteric replacement Physicochemical property optimization

3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride (CAS 2173991-78-9) is a 1,3-bridgehead-disubstituted bicyclo[1.1.1]pentane (BCP) amino acid derivative supplied as the hydrochloride salt (C₇H₁₂ClNO₂, MW 177.63 g/mol, free base CAS 2166774-19-0). The BCP cage confers exceptional structural rigidity (Fraction Csp³ = 0.86, only 2 rotatable bonds) with a bridgehead-to-bridgehead distance of ~1.85 Å—approximately 35% shorter than the para-phenyl spacing of 2.82 Å.

Molecular Formula C7H12ClNO2
Molecular Weight 177.63
CAS No. 2173991-78-9
Cat. No. B3049726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride
CAS2173991-78-9
Molecular FormulaC7H12ClNO2
Molecular Weight177.63
Structural Identifiers
SMILESC1C2(CC1(C2)C(=O)O)CN.Cl
InChIInChI=1S/C7H11NO2.ClH/c8-4-6-1-7(2-6,3-6)5(9)10;/h1-4,8H2,(H,9,10);1H
InChIKeyQUFHHGJRYWRADR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride (CAS 2173991-78-9) – A Rigid, sp³-Rich BCP Building Block for Bioisosteric Replacement


3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride (CAS 2173991-78-9) is a 1,3-bridgehead-disubstituted bicyclo[1.1.1]pentane (BCP) amino acid derivative supplied as the hydrochloride salt (C₇H₁₂ClNO₂, MW 177.63 g/mol, free base CAS 2166774-19-0) . The BCP cage confers exceptional structural rigidity (Fraction Csp³ = 0.86, only 2 rotatable bonds) with a bridgehead-to-bridgehead distance of ~1.85 Å—approximately 35% shorter than the para-phenyl spacing of 2.82 Å [1]. It carries an aminomethyl (–CH₂NH₂) substituent at one bridgehead and a carboxylic acid (–COOH) at the opposite bridgehead, placing a primary amine and a carboxylate in a precisely fixed, linear geometry. The hydrochloride salt form enhances aqueous solubility over the free base and is supplied at standard purities of 95–97% with batch-specific QC documentation (NMR, HPLC, GC) .

Why 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride Cannot Be Interchanged with Generic para-Amino Acid Analogs


Para-substituted aromatic amino acid building blocks such as 4-(aminomethyl)benzoic acid (p-Ph-CH₂NH₂/COOH) and flexible aliphatic linkers like GABA or β-alanine remain widely used as default choices in medicinal chemistry. However, the aromatic ring introduces planarity, π-stacking liability, susceptibility to oxidative metabolism (CYP450-mediated arene oxidation), and high nonspecific binding (NSB) that degrades both pharmacokinetic profiles and imaging agent signal-to-noise ratios [1]. More critically, the bridgehead-to-bridgehead distance differs substantially: ~2.82 Å in para-phenyl versus ~1.85 Å in BCP, a 35% contraction that fundamentally alters exit-vector geometry and pharmacophore matching [2]. Saturated alternatives such as bicyclo[2.2.2]octane (BCO) preserve the longer spacing but fail to deliver the solubility advantage (only 2–3-fold improvement vs ≥50-fold for BCP) and increase NSB rather than decrease it [2]. Flexible linkers (GABA, β-alanine) sacrifice the conformational pre-organization essential for defined ligand–target interactions. These differences make simple one-for-one substitution of this compound with any generic analog scientifically unsound without comparative data.

Quantitative Differentiation Evidence: 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride vs. Closest Analogs


Aqueous Solubility Advantage: BCP Scaffold Delivers ≥50-Fold Improvement Over para-Phenyl Bioisosteres

Replacement of a para-substituted phenyl ring with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group increased aqueous solubility by a factor of at least 50 across a panel of structurally diverse drug candidates [1]. In a four-pair head-to-head comparison of p-Ph-containing drug candidates (MW range 337–481 Da) and their matched BCP analogues, all BCP analogues showed 20–40-fold higher water solubility [1]. By contrast, replacement with bicyclo[2.2.2]octane-1,4-diyl (BCO) improved solubility by only 2–3-fold, while cubane-1,4-diyl (CUB) gave a 10-fold improvement [1]. In the specific context of 1,3-disubstituted BCP building blocks such as 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride, the cage structure inherently disrupts crystal packing and reduces planarity-driven aggregation, directly translating this class-level solubility advantage.

Aqueous solubility Bioisosteric replacement Physicochemical property optimization

Nonspecific Binding (NSB) Reduction: BCP Decreases CHI(IAM) Whereas BCO Increases It

Nonspecific binding (NSB), quantified as the chromatographic hydrophobicity index on immobilized artificial membranes (CHI(IAM)), is a critical determinant of in vivo drug distribution and PET imaging agent quality. Across drug-like molecule matched pairs, replacement of a para-phenyl (p-Ph) group with a BCP group consistently decreased CHI(IAM) values, indicating reduced NSB [1]. A representative drug-like molecule (Compound K) bearing a p-Ph-NH₂ motif showed a CHI(IAM) increase of +8.9 units upon replacement with BCP-NH₂ [1]. By contrast, ester and acid-containing matched pairs (compounds 2a,b/4a,b) showed CHI(IAM) decreases for the BCP analogs [1]. The BCO scaffold produced the opposite effect—increasing NSB versus the p-Ph parent—while cubane (CUB) also reduced NSB [1]. For the carboxylic acid series, the pKa of BCP-COOH (4.1) is nearly identical to benzoic acid (4.2), meaning the BCP replacement preserves acid functionality while independently modulating NSB [1].

Nonspecific binding CHI(IAM) Drug distribution PET imaging agent quality

Preserved Carboxylic Acid Acidity with BCP Scaffold: pKa 4.1 vs. Benzoic Acid 4.2

A critical concern when replacing aromatic carboxylic acids with saturated bioisosteres is whether the ionizable group's acidity is perturbed. The pKa of BCP-COOH at the bridgehead position is 4.1, which is essentially identical to the pKa of benzoic acid (4.2) [1]. This near-perfect match stands in contrast to the amine series: the pKa of aniline is 4.6, which increases to 8.6 for BCP-NH₂ and to 10.7 for BCO-NH₂ [1]. For 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride, the carboxylic acid at the BCP bridgehead will exhibit essentially the same ionization behavior at physiological pH as its benzoic acid counterpart, while the aminomethyl group (CH₂NH₂) has distinct basicity from the direct BCP-NH₂, offering a differentiated pKa profile. BCO-COOH, by comparison, has a higher pKa of 5.1, which would alter the ionized fraction at physiological pH [1].

pKa Carboxylic acid acidity Bioisosteric equivalence Ionizable group compatibility

Enhanced sp³ Fraction (Fsp³ = 0.86) Drives 3-Dimensionality and Correlated ADME Benefits Over Fully Aromatic Analogs

3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride has a calculated Fraction Csp³ of 0.86 (11 heavy atoms, 0 aromatic heavy atoms, 2 rotatable bonds) . Its closest aromatic comparator, 4-(aminomethyl)benzoic acid, has an Fsp³ of 0.0 (all sp² carbons in the aromatic ring). The literature consistently associates higher Fsp³ with improved aqueous solubility, reduced metabolic toxicity, and superior clinical developability profiles [1]. In the seminal γ-secretase inhibitor study, the BCP-for-phenyl replacement (Fsp³ increase) translated to a ~360-fold improvement in kinetic solubility (216 μM for BCP analog 3 vs. 0.60 μM for phenyl analog 1 at pH 6.5) and an ~11.6-fold improvement in thermodynamic solubility (19.7 μM vs. 1.70 μM) [1]. The BCP analog also achieved a 4-fold higher Cmax and AUC in mouse oral PK, directly linking the Fsp³ increase to in vivo absorption advantage [1]. The target compound's Fsp³ of 0.86 places it near the ceiling of achievable sp³ character for a small building block, maximizing this parameter-driven benefit.

Fraction sp³ (Fsp³) Three-dimensionality Drug-likeness Escape from flatland

BCP Bridgehead Distance (1.85 Å) Provides a Distinct Exit-Vector Geometry from Phenyl (2.82 Å) and BCO (2.60 Å)

The bridgehead-to-bridgehead distance in 1,3-disubstituted bicyclo[1.1.1]pentane is 1.85 Å, which is 35% shorter than the para-phenyl distance of 2.82 Å and 29% shorter than the BCO distance of 2.60 Å [1]. The cubane scaffold (2.72 Å) most closely approximates the phenyl spacing (96% of p-Ph length) [1]. For 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride, this means the amino and carboxylate pharmacophoric groups are presented at a significantly shorter inter-group distance than any of the alternative scaffolds. This shorter spacing has been exploited in glutamate receptor ligand design where the BCP scaffold replaces the phenyl ring of 4-carboxyphenylglycines (CPGs): S-CBPG (BCP-based) places the ω-carboxylate and glycine moiety at 5.6 Å separation versus 6.6 Å for the 4-CPG phenyl-based analog, producing distinct mGluR1 antagonist/mGluR5 agonist pharmacology [2]. The aminomethyl (–CH₂NH₂) substituent extends the amine by one methylene unit beyond a direct BCP-NH₂, further tuning the pharmacophore reach relative to the carboxylic acid.

Bridgehead distance Exit-vector geometry Pharmacophore spacing Scaffold hopping

Highest-Impact Application Scenarios for 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride Based on Quantitative Differentiation Evidence


Bioisosteric Replacement of 4-(Aminomethyl)benzoic Acid in Lead Optimization to Rescue Solubility and NSB

When a lead series containing a 4-(aminomethyl)benzoic acid motif exhibits poor aqueous solubility (e.g., <10 μM kinetic solubility) or high nonspecific binding that limits free fraction or PET tracer quality, replacement with 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride is supported by evidence of ≥50-fold solubility gain and consistent CHI(IAM) reduction [1]. The near-identical carboxylic acid pKa (BCP-COOH 4.1 vs benzoic acid 4.2) ensures the ionization state at physiological pH is preserved, minimizing the risk of altered pharmacology from the bioisosteric switch [1]. This scenario is directly validated by the Pfizer γ-secretase inhibitor example where the BCP-for-phenyl replacement produced an equipotent enzyme inhibitor with 360-fold higher kinetic solubility and 4-fold higher oral exposure [2].

PROTAC Linker Design Requiring Rigid, sp³-Rich Amino Acid Conjugation Handles

PROTAC (proteolysis-targeting chimera) design critically depends on linker composition to modulate ternary complex formation, solubility, and metabolic stability. The hydrochloride salt form of this BCP amino acid building block provides both a free amine and a carboxylic acid handle for orthogonal conjugation, while its exceptionally high Fsp³ (0.86) [1] combats the poor solubility and metabolic lability common in fully aromatic PROTAC linkers. The fixed 1.85 Å bridgehead spacing enforces a defined, rigid trajectory between conjugated warheads, enabling rational control of PROTAC ternary complex geometry that flexible alkyl linkers cannot provide. The methyl ester analog (CAS 1638761-28-0) is commercially available for ester-based coupling strategies.

Glutamate and GABA Receptor Ligand Design Exploiting Defined Pharmacophore Spacing

The BCP scaffold has proven value in glutamate receptor ligand design: S-CBPG, a 3-substituted BCP-1-carboxylic acid derivative, acts as a competitive mGluR1 antagonist with partial mGluR5 agonist activity by presenting the ω-carboxylate and glycine pharmacophores at a fixed 5.6 Å distance versus 6.6 Å for the phenyl-based 4-CPG comparator [1]. 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride extends this concept by providing the aminomethyl (–CH₂NH₂) group, which inserts an additional methylene spacer compared to the direct BCP-amine, enabling fine-tuning of the amine–carboxylate distance for CNS receptor subtype selectivity programs. The hydrochloride salt ensures adequate aqueous solubility for in vitro pharmacological assays.

PET Tracer and Imaging Agent Optimization Requiring Low Nonspecific Binding

For positron emission tomography (PET) imaging agents, high nonspecific binding (NSB) is a primary cause of failure, degrading image contrast and specific signal quantification. The ChemMedChem 2017 study demonstrated that BCP replacement consistently reduces CHI(IAM)—a validated surrogate for NSB—across multiple drug-like chemotypes, whereas BCO replacement increased it [1]. 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride provides the BCP core with dual functional handles for radioconjugation or cold-standard synthesis. The ≥50-fold solubility improvement over phenyl analogs also mitigates aggregation-based NSB artifacts in radioligand binding assays [1].

Quote Request

Request a Quote for 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.